5-Vinyl-2-norbornene

Toxicology Industrial Hygiene Safety Assessment

5-Vinyl-2-norbornene (VNB) is the essential bicyclic diene monomer for integrated ENB/EPDM production and advanced functionalized polyolefins. Its unique endocyclic norbornene double bond paired with a pendant vinyl group delivers bifurcated reactivity that norbornene, ENB, and DCPD cannot replicate. This enables quantitative post‑polymerization epoxidation, hydroxylation, or reversible deactivation chain‑transfer (RDCTM) for precise branched architectures. Supplied as a stabilized endo/exo isomer mixture, VNB is the definitive choice for gas-separation membranes, high-thermal-stability vinyl‑addition polynorbornenes, and in‑house ENB isomerization. Source with confidence for your most demanding ROMP and copolymerization workflows.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 117110-17-5
Cat. No. B046002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinyl-2-norbornene
CAS117110-17-5
Synonyms5,2-VNB
5-vinyl-2-norbornene
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC=CC1CC2CC1C=C2
InChIInChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
InChIKeyINYHZQLKOKTDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyl-2-norbornene (CAS 117110-17-5): Technical Baseline for Polymer R&D Procurement


5-Vinyl-2-norbornene (VNB, CAS 3048-64-4/117110-17-5) is a bicyclic diene monomer characterized by a norbornene ring system with an exocyclic vinyl substituent . It is commercially supplied as a mixture of endo and exo isomers (typically 95–98% purity) stabilized with BHT or tert-butylcatechol to prevent spontaneous polymerization during storage [1]. VNB serves as a key intermediate in the industrial production of 5-ethylidene-2-norbornene (ENB), the predominant third monomer for EPDM synthetic rubber, and as a specialty monomer for synthesizing functionalized polyolefins and branched copolymers via ring-opening metathesis polymerization (ROMP) [2][3]. Its structural duality—possessing both a reactive endocyclic norbornene double bond and a pendant vinyl group—enables distinct polymerization pathways and post‑polymerization functionalization not accessible with norbornene or ENB alone [4].

Why 5-Vinyl-2-norbornene Cannot Be Replaced by Norbornene, ENB, or DCPD in Specialty Polymer Synthesis


Substituting VNB with norbornene (NB), 5-ethylidene-2-norbornene (ENB), or dicyclopentadiene (DCPD) is not scientifically valid due to fundamental differences in polymerization behavior, catalyst compatibility, and resulting polymer architecture. NB lacks the pendant vinyl functionality required for post‑polymerization grafting or crosslinking [1]. ENB, while structurally similar, exhibits substantially higher catalytic activity in cationic and metallocene‑mediated copolymerizations with ethylene, leading to different comonomer incorporation kinetics and molecular weight distributions [2]. Under identical conditions, VNB undergoes polymerization via distinctly different mechanisms—vinyl‑addition versus ring‑opening—and with markedly lower catalyst activity, as documented below [3]. These differences directly impact polymer thermal stability, functional group density, and downstream processing performance, making empirical substitution without reformulation impractical.

Quantitative Differentiation Evidence for 5-Vinyl-2-norbornene Relative to ENB, Norbornene, and DCPD


Acute Oral Toxicity Comparison: VNB Versus ENB in Rats

In a direct head‑to‑head toxicological evaluation, 5‑vinyl‑2‑norbornene (VNB) exhibited lower acute oral toxicity than 5‑ethylidene‑2‑norbornene (ENB) in rats [1]. This difference is relevant for industrial hygiene risk assessment when selecting diene monomers for large‑scale polymer production.

Toxicology Industrial Hygiene Safety Assessment

Vinyl Addition Polymerization Catalyst Activity: VNB Versus Norbornene

Under identical cationic palladium‑catalyzed vinyl addition polymerization conditions, VNB exhibits drastically reduced catalyst activity compared to the parent norbornene (NB) monomer [1]. This 100‑fold difference necessitates distinct catalyst selection and reaction engineering when targeting VNB‑based polymers.

Organometallic Catalysis Polymer Synthesis Vinyl Addition Polymerization

Pendant Vinyl Group Retention Enables Post‑Polymerization Functionalization

Copolymers of norbornene (NB) and VNB synthesized via vinyl addition polymerization retain the pendant vinyl group of VNB intact, enabling quantitative post‑polymerization functionalization reactions that are impossible with pure polynorbornene [1]. In contrast, norbornene homopolymers lack any reactive side‑chain functionality.

Polymer Modification Epoxidation Hydroxylation Functional Polyolefins

ROMP Chain‑Transfer Functionality: VNB as Cost‑Effective RDCTM for Branched Copolymers

Commercial VNB functions as an effective reversible deactivation chain‑transfer monomer (RDCTM) in ROMP, enabling the synthesis of branched copolymers with controlled architectures [1]. This behavior is a direct consequence of VNB's dual‑double‑bond structure, which allows the pendant vinyl group to reversibly terminate and reinitiate chain growth. Norbornene lacks this exocyclic vinyl group and thus cannot serve as an RDCTM.

Ring‑Opening Metathesis Polymerization Branched Polymers Chain‑Transfer Monomer

Copolymerization Activity with Ethylene: VNB Versus ENB and DCPD Using Vanadium Catalysts

Under identical β‑ketoimine vanadium(III) catalyst conditions, VNB exhibits moderate copolymerization activity with ethylene, producing copolymers with significantly lower molecular weight and comonomer incorporation than those obtained with ENB or DCPD [1]. This reduced reactivity is attributed to the lower steric hindrance around the pendant vinyl group in VNB, which affects catalyst coordination and insertion.

Ethylene Copolymerization Vanadium Catalysis Cyclic Olefin Copolymers

Selective Vinyl Polymerization with TiCl₃ Catalysts: Preserving the Norbornene Ring

VNB can undergo selective polymerization exclusively through its exocyclic vinyl group when using TiCl₃‑alkylaluminum catalysts, leaving the endocyclic norbornene double bond completely unreacted [1]. This regioselectivity yields a polymer with a poly(vinyl‑type) backbone bearing intact norbornene rings as side chains—an architecture fundamentally different from polymers obtained via ROMP or vinyl addition pathways. Neither norbornene nor ENB can access this specific polymer architecture.

Ziegler‑Natta Polymerization Regioselective Polymerization Polymer Architecture

Evidence‑Based Application Scenarios for Procuring 5-Vinyl-2-norbornene


Synthesis of ENB for EPDM Rubber Production

VNB is industrially isomerized to 5‑ethylidene‑2‑norbornene (ENB), the predominant third monomer used in ethylene‑propylene‑diene monomer (EPDM) synthetic rubber [1]. Procurement of VNB is therefore essential for integrated production of ENB where in‑house isomerization capacity exists [2].

Synthesis of Functionalized Polynorbornenes via Post‑Polymerization Modification

VNB is the monomer of choice for preparing vinyl‑addition polynorbornenes that require subsequent chemical modification. The pendant vinyl group remains intact during copolymerization with norbornene and can be quantitatively epoxidized or hydroxylated to introduce polar functionality, improving adhesion or compatibility in composite applications [3].

Branched Polymer Synthesis via ROMP Chain‑Transfer Mechanism

VNB functions as a reversible deactivation chain‑transfer monomer (RDCTM) in ring‑opening metathesis polymerization (ROMP), enabling the controlled synthesis of branched or hyperbranched polyolefins with tunable architectures. This application leverages VNB's dual double bonds to reversibly terminate and reinitiate chain growth [4].

Specialty Gas Separation Membranes Based on Poly(VNB)

Vinyl‑addition polymers derived from VNB exhibit higher thermal stability, plasticization resistance, and rigid backbone characteristics compared to polynorbornenes, making them candidates for gas separation membrane applications where these properties are critical [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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